3-(2-Allyl-6-bromophenoxy)-1,2-propanediol
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Overview
Description
3-(2-Allyl-6-bromophenoxy)-1,2-propanediol is an organic compound that features a brominated phenoxy group attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Allyl-6-bromophenoxy)-1,2-propanediol typically involves the bromination of an allyl-substituted phenol followed by the attachment of a propanediol moiety. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Allyl-6-bromophenoxy)-1,2-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Scientific Research Applications
3-(2-Allyl-6-bromophenoxy)-1,2-propanediol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Allyl-6-bromophenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The brominated phenoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Allyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione
- tert-Butyl bromoacetate
- Benzyl bromoacetate
Uniqueness
3-(2-Allyl-6-bromophenoxy)-1,2-propanediol is unique due to its specific combination of an allyl group, brominated phenoxy group, and propanediol backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
63905-18-0 |
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Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-(2-bromo-6-prop-2-enylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C12H15BrO3/c1-2-4-9-5-3-6-11(13)12(9)16-8-10(15)7-14/h2-3,5-6,10,14-15H,1,4,7-8H2 |
InChI Key |
ITDDTOSAIBLWDV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)Br)OCC(CO)O |
Origin of Product |
United States |
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